Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino, hydroxy, and ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Functional Groups: The amino, hydroxy, and ester groups are introduced through subsequent reactions, such as nucleophilic substitution and esterification.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3R)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride
- rac-Methyl (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate
Uniqueness
Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H16ClNO3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8;/h6,11H,2-5,10H2,1H3;1H |
InChI Key |
ZECZPINFNTWTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C12CCC2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.